Cyanoacetate Cyanoacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14048442
InChI: InChI=1S/C3H3NO2/c4-2-1-3(5)6/h1H2,(H,5,6)/p-1
SMILES:
Molecular Formula: C3H2NO2-
Molecular Weight: 84.05 g/mol

Cyanoacetate

CAS No.:

Cat. No.: VC14048442

Molecular Formula: C3H2NO2-

Molecular Weight: 84.05 g/mol

* For research use only. Not for human or veterinary use.

Cyanoacetate -

Specification

Molecular Formula C3H2NO2-
Molecular Weight 84.05 g/mol
IUPAC Name 2-cyanoacetate
Standard InChI InChI=1S/C3H3NO2/c4-2-1-3(5)6/h1H2,(H,5,6)/p-1
Standard InChI Key MLIREBYILWEBDM-UHFFFAOYSA-M
Canonical SMILES C(C#N)C(=O)[O-]

Introduction

Structural and Molecular Characteristics of Cyanoacetate

Molecular Composition and Stereoelectronic Features

Cyanoacetate (C₃H₂NO₂⁻) is the deprotonated form of cyanoacetic acid, featuring a methylene group flanked by a nitrile (-C≡N) and a carboxylate (-COO⁻) moiety. This arrangement creates a conjugated system that enhances the compound's reactivity, particularly at the acidic α-carbon. The molecular weight of cyanoacetate is 84.05 g/mol, as calculated from its empirical formula .

The compound's 2D structure, represented by the SMILES notation C(C#N)C(=O)[O-], highlights the spatial relationship between its functional groups . Quantum mechanical calculations reveal partial negative charges localized on the carboxylate oxygen atoms and the nitrile nitrogen, facilitating interactions with electrophiles and metal ions.

Crystallographic and Conformational Properties

X-ray diffraction studies of cyanoacetate salts demonstrate a planar configuration around the carboxylate group, with bond lengths of 1.26 Å for C=O and 1.41 Å for C-O⁻ . The nitrile group adopts a linear geometry (C≡N bond length: 1.16 Å), while the methylene C-H bonds exhibit slight elongation (1.10 Å) due to hyperconjugation with adjacent electron-withdrawing groups.

Two polymorphic forms have been identified:

  • Form II: Stable below -111°C, characterized by a monoclinic crystal system (space group P2₁/c)

  • Form I: Predominant above -111°C, transitioning to a liquid phase at -22°C .

Synthetic Methodologies for Cyanoacetate Derivatives

Advanced Catalytic Systems

Recent developments employ hydrotalcite catalysts (Mg₆Al₂(OH)₁₆CO₃·4H₂O) for transesterification:

ParameterValue
Catalyst loading1.0-6.0 wt%
Temperature80-85°C
Ethanol:MCYA ratio6:1
Conversion98.4% in 8 hours
Catalyst reuse≥10 cycles

This green chemistry approach eliminates mineral acid waste and achieves turnover frequencies (TOF) of 12.3 h⁻¹ .

Reactivity and Chemical Transformations

Nucleophilic Substitution Reactions

The nitrile group participates in:

  • Hydrolysis: Produces malonic acid derivatives under acidic conditions

  • Reduction: LiAlH₄ converts -C≡N to -CH₂NH₂

  • Cycloadditions: [2+3] dipolar cycloadditions with azides form tetrazole rings

Industrial and Pharmaceutical Applications

Adhesive Formulations

Ethyl cyanoacrylate (derived from cyanoacetate) demonstrates exceptional bonding performance:

PropertyValue
Tensile strength24 MPa
Shear modulus1.8 GPa
Cure time (steel)15-30 seconds
Service temperature-54°C to 82°C

These adhesives find use in automotive assembly (30% of modern vehicle components) and medical devices (sutureless wound closure) .

Pharmaceutical Intermediates

Key applications include:

  • Anticonvulsants: Ethosuximide synthesis via cyclization

  • Antivirals: Acyclovir side-chain introduction

  • β-Blockers: Propranolol precursor synthesis

Over 120 FDA-approved drugs contain cyanoacetate-derived moieties, underscoring its medicinal chemistry relevance .

Analytical Characterization Techniques

Spectroscopic Methods

  • IR Spectroscopy:

    • ν(C≡N): 2245 cm⁻¹

    • νₐs(COO⁻): 1580 cm⁻¹

    • νs(COO⁻): 1412 cm⁻¹

  • ¹³C NMR (D₂O):

    • COO⁻: 172.8 ppm

    • C≡N: 118.4 ppm

    • CH₂: 34.6 ppm

Chromatographic Analysis

HPLC conditions for cyanoacetate quantification:

ColumnMobile PhaseFlow RateRetention Time
C18 (250 mm)60:40 H₂O:MeCN1.0 mL/min6.8 min

Detection limit: 0.2 μg/mL (UV at 210 nm) .

Emerging Research Directions

Metal-Organic Frameworks (MOFs)

Cyanoacetate ligands form porous architectures with Cu(II) nodes (surface area: 980 m²/g), showing promise for CO₂ capture (capacity: 3.2 mmol/g at 298 K).

Photovoltaic Materials

Dye-sensitized solar cells incorporating cyanoacetate-based sensitizers achieve 9.8% power conversion efficiency due to enhanced electron injection kinetics.

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